Sodium camptothecin
Overview
Description
Sodium Camptothecin is a plant alkaloid with antitumor activity . It is a reversible inhibitor of RNA synthesis and an effective inhibitor of adenovirus replication . It inhibits DNA synthesis and causes breaks in intracellular preformed viral DNA . It is produced from endosymbiotic Ascomycota (Phycomycete) fungi present in the tree Camptotheca acuminata or the plant Mappia foetida .
Synthesis Analysis
The synthesis of Sodium Camptothecin involves the conversion of CPT lactone into its water-soluble carboxylate form . This process involves the use of sodium hydroxide and water at 50°C for about 1 hour .Molecular Structure Analysis
The molecular weight of Sodium Camptothecin is 388.35 g/mol . Its chemical formula is C20H17N2NaO5 . The mass spectra showed a peak at 349.2, which matches the standard molecular weight of camptothecin .Chemical Reactions Analysis
Camptothecin sodium is a topoisomerase I inhibitor in DNA synthesis . It has been shown to bind and stabilize a topoisomerase I-DNA complex in vitro, preventing the enzyme from reannealing DNA strands .Physical And Chemical Properties Analysis
Camptothecin has a lambda max at 225 nm . The calibration curve was found to be linear over the concentration range from 2 to 70 μg/ml of camptothecin . The developed method was found to be linear, accurate, and precise .Scientific Research Applications
Sodium camptothecin is a derivative of camptothecin, a quinoline alkaloid originally isolated from the Chinese tree Camptotheca acuminata . It has been studied for its potential applications in various scientific fields, particularly in cancer research due to its unique mechanism of action involving the inhibition of topoisomerase I . This leads to the interruption of cell division processes .
Despite its promising antitumor activity, the application of Sodium camptothecin has been significantly restricted due to its instability, low solubility, significant toxicity, and acquired tumor cell resistance . This has led to the development of many camptothecin-based therapeutic agents, especially camptothecin-based nanomedicines, with improved pharmacokinetic and pharmacodynamic profiles .
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Cancer Research
- Sodium camptothecin has been extensively studied for its potential applications in various types of cancer, including bladder cancer, brain cancer, breast cancer, cervical cancer, colon cancer, neural stromal tumor, lymphoreticulosis, lung cancer, leukemia, lymphoma, melanoma, ovarian cancer, pancreatic cancer, pediatric cancer, prostate cancer, and liver cancer .
- The mechanism of action involves the inhibition of DNA topoisomerase I, which leads to the interruption of cell division processes .
- Despite its promising antitumor activity, its application has been significantly restricted due to its instability, low solubility, significant toxicity, and acquired tumor cell resistance .
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Development of Nanomedicines
- The challenges associated with the use of Sodium camptothecin have led to the development of many camptothecin-based therapeutic agents, especially camptothecin-based nanomedicines, with improved pharmacokinetic and pharmacodynamic profiles .
- These nanomedicines often have high drug loading, improved stability, and decreased potential toxicity caused by the carrier materials in comparison with normal nanodrugs and traditional delivery systems .
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Treatment of HIV-associated Malignancies
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Chemistry and Biology Research
- Sodium camptothecin serves as a lead compound for designing many more active and clinically useful anticancer drugs .
- Current efforts in Sodium camptothecin research focus on the construction of better drugs, prodrugs, and new forms of administration .
- An important area of clinical work involves testing of multidrug regimens of Sodium camptothecin with conjunction of other anticancer drugs .
- Besides anticancer activity, Sodium camptothecin and related compounds display also other activities such as antiviral or antiprotozoal .
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Antiviral Research
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Antiprotozoal Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;(2S)-2-hydroxy-2-[8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5.Na/c1-2-20(27,19(25)26)14-8-16-17-12(9-22(16)18(24)13(14)10-23)7-11-5-3-4-6-15(11)21-17;/h3-8,23,27H,2,9-10H2,1H3,(H,25,26);/q;+1/p-1/t20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSUBMDJBRNXKK-BDQAORGHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N2NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium camptothecin | |
CAS RN |
25387-67-1 | |
Record name | CAMPTOTHECIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L6CT9UWOM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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